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molecular formula C7H8O2 B020303 2-Methoxyphenol-d3 CAS No. 74495-69-5

2-Methoxyphenol-d3

Cat. No. B020303
M. Wt: 127.16 g/mol
InChI Key: LHGVFZTZFXWLCP-FIBGUPNXSA-N
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Patent
US07781622B2

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(#N)C>[C:1]1([O:7][CH3:8])[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9].[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([OH:9])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
17 g
Type
reactant
Smiles
OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 65° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a Buckner funnel
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C=1(C(O)=CC=CC1)OC
Name
Type
product
Smiles
COC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07781622B2

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(#N)C>[C:1]1([O:7][CH3:8])[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9].[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([OH:9])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
17 g
Type
reactant
Smiles
OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 65° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a Buckner funnel
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C=1(C(O)=CC=CC1)OC
Name
Type
product
Smiles
COC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07781622B2

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(#N)C>[C:1]1([O:7][CH3:8])[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9].[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([OH:9])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
17 g
Type
reactant
Smiles
OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 65° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a Buckner funnel
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C=1(C(O)=CC=CC1)OC
Name
Type
product
Smiles
COC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07781622B2

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(#N)C>[C:1]1([O:7][CH3:8])[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9].[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([OH:9])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
17 g
Type
reactant
Smiles
OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 65° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a Buckner funnel
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C=1(C(O)=CC=CC1)OC
Name
Type
product
Smiles
COC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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